3-fluoro-N,N-dimethylpiperidin-4-amine
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Overview
Description
3-fluoro-N,N-dimethylpiperidin-4-amine is a chemical compound with the molecular formula C7H15FN2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a fluorine atom at the third position and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N,N-dimethylpiperidin-4-amine typically involves the fluorination of a piperidine derivative. One common method is the reaction of N,N-dimethylpiperidin-4-amine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N,N-dimethylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like amines or thiols replace the fluorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
3-fluoro-N,N-dimethylpiperidin-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of pharmaceutical compounds.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors, to understand its biochemical effects.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-fluoro-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to these targets by forming strong hydrogen bonds or electrostatic interactions. The presence of the dimethyl groups on the nitrogen atom can influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpiperidin-4-amine: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
3-chloro-N,N-dimethylpiperidin-4-amine:
3-bromo-N,N-dimethylpiperidin-4-amine: Contains a bromine atom, which can affect the compound’s reactivity and interactions with biological targets.
Uniqueness
3-fluoro-N,N-dimethylpiperidin-4-amine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s stability, reactivity, and interactions with biological targets, making it a valuable compound in various scientific and industrial applications.
Properties
Molecular Formula |
C7H15FN2 |
---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
3-fluoro-N,N-dimethylpiperidin-4-amine |
InChI |
InChI=1S/C7H15FN2/c1-10(2)7-3-4-9-5-6(7)8/h6-7,9H,3-5H2,1-2H3 |
InChI Key |
ZEHOSWZYOYLIAL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CCNCC1F |
Origin of Product |
United States |
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